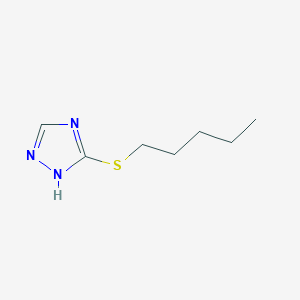![molecular formula C13H12ClNO B1271969 6-(Chloromethyl)-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinolin-5-one CAS No. 849021-07-4](/img/structure/B1271969.png)
6-(Chloromethyl)-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinolin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related dihydroquinolinones has been achieved through various synthetic routes. For instance, the Bohlmann-Rahtz reaction has been employed to synthesize substituted pyridines and dihydro-6H-quinolin-5-ones with good yields, using a cerium catalyst and a range of aryl and heteroaryl β-enaminones . Similarly, the synthesis of pyridoquinoline-6-carboxanilides involved amidation of a corresponding heterocyclic ester with aniline derivatives . These methods highlight the versatility and efficiency of synthetic approaches for constructing the dihydroquinolinone core.
Molecular Structure Analysis
The molecular structure of dihydroquinolinones and their analogs has been confirmed using various analytical techniques, including elemental analysis, NMR spectroscopy, and mass spectrometry . The studies have also discussed the tautomeric structures of related compounds, such as dihydropyrazolo[1,5-a]pyrimidin-7-ones, which exist predominantly in one tautomeric form in solution . These analyses are crucial for understanding the chemical behavior and potential reactivity of the compounds.
Chemical Reactions Analysis
The chemical reactivity of dihydroquinolinones includes their ability to undergo transformations and form complexes with other molecules. For example, the reaction of 6-aryl(alkyl)-4-pyrone-2-carboxylic acids with o-phenylenediamine leads to the formation of benzodiazepine-quinoxalinone derivatives . Additionally, stable bidentate transition metal complexes of related pyrroloquinoline cytotoxins have been synthesized, demonstrating the potential for forming metal complexes .
Physical and Chemical Properties Analysis
The physical and chemical properties of dihydroquinolinones are influenced by their molecular structure and substituents. The presence of halogens, such as chlorine, and other substituents can significantly impact the biological activity of these compounds. For instance, chloro-substituted pyrimidoquinolinones have shown enhanced cytotoxic activity against cancer cell lines . The diuretic effects of pyridoquinoline-6-carboxanilides have been attributed to the addition of a methylene unit to the heterocycle, indicating the importance of structural modifications on biological properties .
Wissenschaftliche Forschungsanwendungen
Diuretic Properties and Potential Medical Applications
- A study explored the synthesis of pyridoquinoline-6-carboxanilides, which are potential inhibitors of aldosterone synthase, and found that these compounds exhibit significant diuretic effects. This suggests the potential for developing new diuretic agents based on this chemical structure (Ukrainets et al., 2018).
- The diuretic activity of 9-bromo-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxanilides was found to be substantially higher than their non-brominated analogs, indicating the importance of bromine substitution in enhancing biological properties (Ukrainets et al., 2013).
Structural and Synthetic Research
- Research has been conducted on the preparation of dihydro-pyridoquinoline derivatives, illustrating the chemical processes and structural features of these compounds (Stanforth, 2005).
- The crystal structure analysis of related compounds, such as 5-tert-Butyl-8-methyl-2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-1-one, has provided insights into their molecular conformation and structural characteristics (Rambabu et al., 2013).
Potential for Antitubercular Activity
- N-R-amides of related pyridoquinoline derivatives have been studied for their antitubercular properties, indicating a potential application in tuberculosis treatment (Ukrainets et al., 2006).
Additional Applications
- Other studies have focused on the synthesis of various derivatives of dihydro-pyridoquinoline with potential applications in areas such as fungicidal activity and as chemosensors for selective sensing in aqueous solutions https://consensus.app/papers/colorimetric-chemosensor-based-schiff-base-highly-na/3f19daf36db25bef9d08267ae6a3bc05/?utm_source=chatgpt" target="_blank">(Kappe & Kappe, 2009; Na et al., 2014)
Eigenschaften
IUPAC Name |
3-(chloromethyl)-1-azatricyclo[7.3.1.05,13]trideca-3,5(13),6,8-tetraen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c14-8-11-7-10-4-1-3-9-5-2-6-15(12(9)10)13(11)16/h1,3-4,7H,2,5-6,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPNBFVIMZKMHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC3=C2N(C1)C(=O)C(=C3)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375447 |
Source


|
| Record name | 6-(chloromethyl)-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinolin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Chloromethyl)-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinolin-5-one | |
CAS RN |
849021-07-4 |
Source


|
| Record name | 6-(chloromethyl)-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinolin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(Chloromethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














